molecular formula C11H15Cl2O2PS3 B1204249 Phenkapton CAS No. 2275-14-1

Phenkapton

Cat. No.: B1204249
CAS No.: 2275-14-1
M. Wt: 377.3 g/mol
InChI Key: GGNLTHFTYNDYNK-UHFFFAOYSA-N
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Description

Phenkapton is an organophosphate compound with the chemical formula C₁₁H₁₅Cl₂O₂PS₃. It is primarily known for its use as an insecticide and acaricide, targeting pests such as red spider mites, thrips, and mealybugs. Despite its effectiveness, this compound is considered obsolete in many regions due to its high toxicity and environmental impact .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenkapton is synthesized through a multi-step process involving the reaction of 2,5-dichlorothiophenol with diethyl phosphorodithioate. The reaction typically occurs under controlled conditions to ensure the correct formation of the desired product. The general reaction can be represented as follows: [ \text{2,5-dichlorothiophenol} + \text{diethyl phosphorodithioate} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the final product meets the required standards for agricultural use .

Chemical Reactions Analysis

Types of Reactions: Phenkapton undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce various by-products, including thiols and phosphoric acid derivatives.

    Substitution: Electrophilic substitution reactions can occur, particularly on the aromatic ring, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Phenkapton has been studied for its applications in various fields:

Mechanism of Action

Phenkapton exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission, which ultimately results in paralysis and death of the target pests .

Comparison with Similar Compounds

Phenkapton’s unique chemical structure and high toxicity make it a compound of interest for scientific research, despite its limited use in modern agriculture.

Properties

IUPAC Name

(2,5-dichlorophenyl)sulfanylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2O2PS3/c1-3-14-16(17,15-4-2)19-8-18-11-7-9(12)5-6-10(11)13/h5-7H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLTHFTYNDYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCSC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2O2PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3042269
Record name Phenkapton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2275-14-1
Record name Phenkapton
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2275-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenkapton [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002275141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenkapton
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3042269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenkapton
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.176
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PHENKAPTON
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Phenkapton (O,O-diethyl S-(2,5-dichlorophenylthio)methyl phosphorodithioate)?

A1: this compound is an organophosphate acaricide that acts as an inhibitor of acetylcholinesterase, an enzyme crucial for nerve function in insects and mites. While the exact mechanism is not fully elucidated in these papers, the inhibition of acetylcholinesterase leads to the accumulation of acetylcholine in the nervous system, causing overstimulation and ultimately death of the target organism.

Q2: What are the major findings regarding this compound resistance in Tetranychus kanzawai (tea red spider mite)?

A2: Research indicates that T. kanzawai populations in Japanese tea fields developed resistance to this compound as early as 1961-1962 []. This resistance was widespread in Tokai-Kinki and North Kyushu districts by 1966 []. Studies suggest a correlation between the frequency of this compound application and the development of resistance in mite populations []. Furthermore, cross-resistance between this compound and another organophosphate acaricide, Estox (O,O-dimethyl S-(1-methyl-2-ethylsulfinyl)-ethyl phosphorothioate), has been observed [].

Q3: How does the resistance mechanism in Panonychus citri (citrus red mite) relate to esterase activity?

A3: Studies on P. citri revealed a correlation between this compound resistance and the activity of a specific esterase band (E1) detected via thin layer electrophoresis [, ]. Resistant mites, even heterozygotes, exhibited this E1 band, absent in susceptible individuals. Notably, the E1 activity was higher in resistant males than females, suggesting a potential sex-linked resistance factor []. This heightened E1 esterase activity is suggested to be responsible for the detoxification of this compound in resistant mites [].

Q4: Were any alternative acaricides found to be effective against this compound-resistant mite populations?

A4: Field trials on this compound-resistant Panonychus ulmi (European red mite) demonstrated that acaricides from different chemical classes, including Kelthane (Dicofol), Plictran (Cyhexatin), Fundal (chlorfenapyr), and Morestan (oxythioquinox), effectively controlled the resistant populations []. Interestingly, while this compound showed poor efficacy against these resistant mites, other organophosphates like fenthion still provided good control [].

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